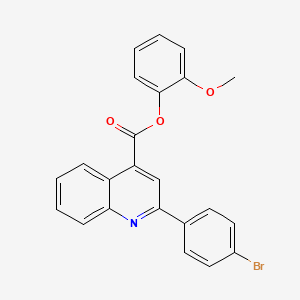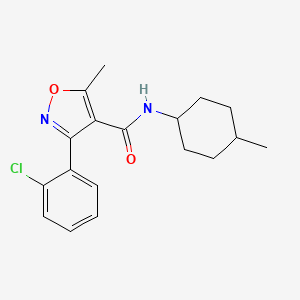![molecular formula C21H32N2O B4725314 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that is commonly known as GW501516. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have potential applications in scientific research.
Mécanisme D'action
GW501516 is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in the regulation of metabolism and inflammation. When GW501516 binds to PPARδ, it activates a number of downstream signaling pathways that lead to changes in gene expression. These changes can have a variety of effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation and improve glucose uptake in skeletal muscle, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using GW501516 in lab experiments is that it is a selective agonist of PPARδ, which means that it can be used to specifically target this receptor. Additionally, GW501516 has been shown to have a number of effects on metabolism and inflammation, which could be useful for studying these processes. However, one limitation of using GW501516 in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural ligands on PPARδ.
Orientations Futures
There are a number of potential future directions for research on GW501516. One area of interest is the potential use of GW501516 in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms by which GW501516 affects metabolism and inflammation. Finally, there is potential for GW501516 to be developed into an anticancer agent, although further research is needed to determine its efficacy in vivo.
Applications De Recherche Scientifique
GW501516 has been found to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose tolerance and increase insulin sensitivity, which could have implications for the treatment of type 2 diabetes. Additionally, GW501516 has been found to have anti-inflammatory effects, which could be beneficial for the treatment of cardiovascular disease. Finally, GW501516 has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as an anticancer agent.
Propriétés
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16-20(17(2)23-22-16)10-8-6-7-9-15-24-19-13-11-18(12-14-19)21(3,4)5/h11-14H,6-10,15H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWLZVOHPURHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725236.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4725300.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)
![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4725328.png)

![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)